3-[(2-chloro-1H-indol-3-yl)methylidene]-1H-indol-2-one
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Overview
Description
It is primarily recognized for its role as a cyclin-dependent kinase 1 (CDK1) inhibitor . This compound has garnered attention in scientific research due to its potential therapeutic applications, particularly in cancer treatment.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of compound 8a typically involves the condensation of 2-chloro-3-indolecarboxaldehyde with 1,3-dihydroindol-2-one under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the condensation reaction .
Industrial Production Methods: Industrial production of compound 8a follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: Compound 8a undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Halogen substitution reactions can modify the chlorine atom in the structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation reactions often involve reagents like chlorine gas or bromine.
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can have different biological activities and properties.
Scientific Research Applications
Compound 8a has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Its role as a CDK1 inhibitor makes it valuable in cell cycle studies.
Medicine: It has potential therapeutic applications in cancer treatment due to its ability to inhibit cell proliferation.
Industry: It is used in the development of new pharmaceuticals and chemical products.
Mechanism of Action
The mechanism of action of compound 8a involves the inhibition of cyclin-dependent kinase 1 (CDK1). CDK1 is a crucial enzyme in the regulation of the cell cycle, and its inhibition can lead to cell cycle arrest and apoptosis in cancer cells. Compound 8a binds to the active site of CDK1, preventing its interaction with cyclin B and subsequent phosphorylation of target proteins .
Comparison with Similar Compounds
Compound 81: Another potent CDK1 inhibitor with similar biological activity.
Compound 21: Known for its role in DREADD-based chemogenetics.
Comparison:
Uniqueness: Compound 8a is unique due to its specific structure, which allows for selective inhibition of CDK1. This selectivity is crucial for minimizing off-target effects and enhancing therapeutic efficacy.
Activity: While compounds 81 and 21 also inhibit CDK1, compound 8a has shown superior potency and selectivity in various studies
Biological Activity
3-[(2-chloro-1H-indol-3-yl)methylidene]-1H-indol-2-one, also known as CHEBI:113538, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This indole derivative is characterized by its complex structure, which includes a chloro-substituted indole moiety. Understanding its biological activity is crucial for exploring its potential therapeutic applications, particularly in oncology and other disease areas.
Molecular Characteristics
- Molecular Formula : C17H11ClN2O
- Molecular Weight : 294.74 g/mol
- Net Charge : 0
- Monoisotopic Mass : 294.05599
Anticancer Properties
Research indicates that compounds with indole scaffolds often exhibit significant anticancer activities. The compound has been evaluated for its cytotoxic effects against various cancer cell lines. A notable study demonstrated that derivatives of indole, including those similar to this compound, showed promising results against MCF-7 breast cancer cells and HCT-116 colorectal carcinoma cells. The IC50 values for these compounds were reported in the low micromolar range, indicating potent cytotoxicity .
Cell Line | IC50 Value (µM) | Reference |
---|---|---|
MCF-7 (breast cancer) | Low micromolar | |
HCT-116 (colorectal) | Sub-micromolar |
The mechanisms through which this compound exerts its effects include:
- Apoptosis Induction : Studies have shown that this compound can activate caspase pathways leading to apoptosis in cancer cells. For instance, the induction of caspase 3/7 was observed alongside increased reactive oxygen species (ROS) formation, suggesting oxidative stress as a contributing factor to its anticancer activity .
Interaction with DNA
The binding affinity of this compound to DNA has been assessed using ethidium bromide intercalation assays, revealing a strong interaction with DNA, which is a common mechanism for many anticancer agents .
Antimicrobial Effects
In addition to anticancer properties, indole derivatives have been explored for their antimicrobial activities. Some studies indicate that compounds similar to this compound exhibit inhibitory effects against various bacterial strains, although specific data for this compound's antimicrobial efficacy requires further investigation .
Case Study: Indole Derivatives in Cancer Therapy
A comprehensive review highlighted the role of indole derivatives in cancer therapy, emphasizing their ability to inhibit tumor growth through various pathways including modulation of cell cycle and induction of apoptosis. The study focused on several indole-based compounds and their derivatives, showcasing their potential as effective anticancer agents .
Pharmacological Assessment
Another study assessed the pharmacological profiles of indole-containing complexes, revealing that certain modifications could enhance their biological activity significantly. These findings suggest that structural variations in indole derivatives can lead to improved therapeutic outcomes .
Properties
IUPAC Name |
3-[(2-chloro-1H-indol-3-yl)methylidene]-1H-indol-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClN2O/c18-16-12(10-5-1-3-7-14(10)19-16)9-13-11-6-2-4-8-15(11)20-17(13)21/h1-9,19H,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJKBRWSJWQVKLY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC3=C(NC4=CC=CC=C43)Cl)C(=O)N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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